4-[(E)-{[(3-IODOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[(3-IODOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes an iodinated benzoyl group, a hydrazono linkage, and a methoxyphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(3-IODOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE typically involves a multi-step process. One common method includes the following steps:
Formation of the hydrazone: This step involves the reaction of 3-iodobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazone.
Condensation reaction: The hydrazone is then reacted with 2-methoxyphenyl acetate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(3-IODOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodinated benzoyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
4-[(E)-{[(3-IODOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving hydrazone linkages.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(3-IODOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets. The hydrazono group can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The iodinated benzoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[(3-chlorobenzoyl)hydrazono]methyl}-2-methoxyphenyl acetate
- 4-{(E)-[(3-bromobenzoyl)hydrazono]methyl}-2-methoxyphenyl acetate
- 4-{(E)-[(3-fluorobenzoyl)hydrazono]methyl}-2-methoxyphenyl acetate
Uniqueness
The presence of the iodine atom in 4-[(E)-{[(3-IODOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE distinguishes it from its analogs. Iodine’s larger atomic size and higher electronegativity can significantly influence the compound’s reactivity and biological activity, making it a unique candidate for various applications.
Properties
Molecular Formula |
C17H15IN2O4 |
---|---|
Molecular Weight |
438.22 g/mol |
IUPAC Name |
[4-[(E)-[(3-iodobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C17H15IN2O4/c1-11(21)24-15-7-6-12(8-16(15)23-2)10-19-20-17(22)13-4-3-5-14(18)9-13/h3-10H,1-2H3,(H,20,22)/b19-10+ |
InChI Key |
XRQOAMVDUYYCCJ-VXLYETTFSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)I)OC |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)I)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.